molecular formula C13H13NO B8751088 Pyridine, 4-[(3-methoxyphenyl)methyl]- CAS No. 35854-37-6

Pyridine, 4-[(3-methoxyphenyl)methyl]-

Cat. No.: B8751088
CAS No.: 35854-37-6
M. Wt: 199.25 g/mol
InChI Key: IYGPSEOOQIPIGY-UHFFFAOYSA-N
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Description

Pyridine, 4-[(3-methoxyphenyl)methyl]- (IUPAC name: 4-[(3-methoxyphenyl)methyl]pyridine) is a pyridine derivative featuring a benzyl substituent at the 4-position of the pyridine ring, with a methoxy group at the 3-position of the benzene ring.

The compound’s applications are speculative but may align with those of structurally similar pyridine derivatives, which are often explored in pharmaceuticals, agrochemicals, or materials science due to their tunable electronic properties .

Properties

CAS No.

35854-37-6

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

4-[(3-methoxyphenyl)methyl]pyridine

InChI

InChI=1S/C13H13NO/c1-15-13-4-2-3-12(10-13)9-11-5-7-14-8-6-11/h2-8,10H,9H2,1H3

InChI Key

IYGPSEOOQIPIGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Analogues and Substituent Effects

3-(4-Methoxyphenyl)Pyridine
  • Structure : A pyridine ring with a 4-methoxyphenyl group at the 3-position.
  • Key Differences: The methoxy group is para-substituted on the benzene ring, leading to stronger electron-donating effects compared to the meta-substitution in the target compound.
  • Synthesis : Achieved via Grignard reactions using 3-chloropyridine and 4-methoxyphenylmagnesium bromide with Pd catalysis .
1-(Pyridin-4-yl)-N-(3,4,5-Trimethoxyphenyl)Methanimine
  • Structure : A pyridine-4-carboxaldehyde Schiff base with a 3,4,5-trimethoxyaniline moiety.
  • Key Differences : Three methoxy groups on the benzene ring enhance lipophilicity and steric bulk, which may reduce solubility in polar solvents compared to the target compound. This structure is used in quaternary ammonium aldimine derivatives for antimicrobial studies .
  • Synthesis : Formed via condensation of 4-pyridine carboxaldehyde and 3,4,5-trimethoxyaniline in dichloromethane with pyrrolidine catalysis .
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-yl) Derivatives
  • Structure: Pyridine derivatives with chloro, amino, and substituted phenyl groups.
  • Key Differences: Chloro substituents increase electron-withdrawing effects, while amino groups enhance hydrogen-bonding capacity. These compounds exhibit antimicrobial activity, suggesting that the target compound’s bioactivity (if any) could differ due to the absence of polar groups .
Table 1: Comparative Analysis of Pyridine Derivatives
Compound Molecular Weight (g/mol) Key Substituents Synthesis Method Notable Properties/Applications
4-[(3-Methoxyphenyl)Methyl]Pyridine ~215.3 (estimated) 3-Methoxybenzyl at C4 of pyridine Likely Pd-catalyzed alkylation Inferred moderate lipophilicity
3-(4-Methoxyphenyl)Pyridine 185.2 4-Methoxyphenyl at C3 of pyridine Grignard cross-coupling Higher thermal stability
1-(Pyridin-4-yl)-N-(3,4,5-TMP)Methanimine 314.3 3,4,5-Trimethoxyphenyl Schiff base Condensation reaction Antimicrobial potential
2-Amino-4-(2-Chloro-5-Ph)Pyridin-3-yl ~350–400 Chloro, amino, substituted phenyl Multi-step nucleophilic substitution Antimicrobial, antifungal activity

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